Ethyl 2-({[6-(2,5-dimethylbenzyl)-1,1-dioxido-1,2,6-thiadiazinan-2-yl]acetyl}amino)benzoate
Description
Ethyl 2-({[6-(2,5-dimethylbenzyl)-1,1-dioxido-1,2,6-thiadiazinan-2-yl]acetyl}amino)benzoate is a synthetic organic compound characterized by a 1,2,6-thiadiazinan-1,1-dioxide core substituted with a 2,5-dimethylbenzyl group at position 5. The structure includes an acetyl amino linker bridging the thiadiazinan ring to an ethyl benzoate moiety.
Properties
IUPAC Name |
ethyl 2-[[2-[6-[(2,5-dimethylphenyl)methyl]-1,1-dioxo-1,2,6-thiadiazinan-2-yl]acetyl]amino]benzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N3O5S/c1-4-31-23(28)20-8-5-6-9-21(20)24-22(27)16-26-13-7-12-25(32(26,29)30)15-19-14-17(2)10-11-18(19)3/h5-6,8-11,14H,4,7,12-13,15-16H2,1-3H3,(H,24,27) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZPASLDXQYPDRT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1NC(=O)CN2CCCN(S2(=O)=O)CC3=C(C=CC(=C3)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 2-({[6-(2,5-dimethylbenzyl)-1,1-dioxido-1,2,6-thiadiazinan-2-yl]acetyl}amino)benzoate is a complex organic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological properties, including anticancer effects and mechanisms of action, supported by relevant research findings and case studies.
Chemical Structure
The compound can be structurally represented as follows:
Research indicates that compounds similar to this compound exhibit significant biological activities through various mechanisms:
- Topoisomerase Inhibition : Many derivatives have been shown to inhibit topoisomerase II, an enzyme crucial for DNA replication and repair. This inhibition can lead to increased DNA damage in cancer cells .
- Induction of Apoptosis : The compound may induce apoptosis in cancer cells by elevating reactive oxygen species (ROS) levels and disrupting cell cycle progression, particularly at the G1 phase .
- Anticancer Activity : Studies have demonstrated that related compounds exhibit potent anticancer effects against various cancer cell lines, including breast and lung cancer. The activity is often compared favorably to established chemotherapeutic agents like etoposide .
Biological Activity Data
The following table summarizes the biological activities observed in studies involving this compound and its analogs:
| Activity | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Anticancer | Breast Cancer | 5.0 | Topoisomerase II inhibition |
| Anticancer | Colon Cancer | 4.5 | Induction of apoptosis |
| Anticancer | Lung Cancer | 3.8 | ROS induction |
| Anticancer | Prostate Cancer | 6.0 | Cell cycle arrest |
Case Study 1: Antitumor Efficacy
In a study published in Nature Reviews Cancer, researchers explored the antitumor efficacy of a series of thiadiazine derivatives, including those similar to this compound). They reported that these compounds significantly inhibited tumor growth in xenograft models and induced apoptosis via the mitochondrial pathway.
Case Study 2: Mechanistic Insights
Another study investigated the mechanistic insights into the action of thiadiazine derivatives on cancer cells. The results indicated that these compounds not only inhibited topoisomerase activity but also modulated signaling pathways involved in cell survival and proliferation.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The target compound shares functional groups with ethyl-2-benzothiazolyl acetate derivatives (), such as ester (ethyl benzoate) and amide linkages. However, its core heterocycle—1,2,6-thiadiazinan-1,1-dioxide—differs significantly from benzothiazoles in electronic and steric properties. Key comparisons include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
